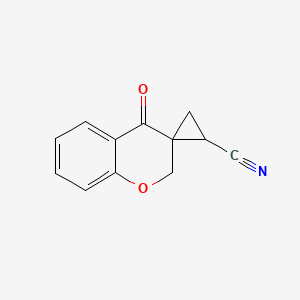

![molecular formula C11H7N5 B3036929 2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile CAS No. 400086-49-9](/img/structure/B3036929.png)

2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile

Overview

Description

The compound “2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile” is a complex organic molecule that contains a 1,2,4-triazole ring . 1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,2,4-triazole derivatives are often synthesized through condensation reactions . The exact method would depend on the specific substituents and their positions in the molecule.Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and MS analysis . These techniques can provide information about the types and positions of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Generally, 1,2,4-triazole derivatives can participate in a variety of reactions due to the presence of the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be determined using various analytical techniques .Scientific Research Applications

Antimicrobial Activities

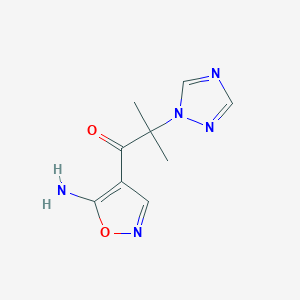

Compounds structurally related to 2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile have shown potential in antimicrobial applications. For instance, derivatives such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial properties, indicating a potential area of research for related compounds (Al‐Azmi & Mahmoud, 2020).

Reactivity with Carbanions

Studies have shown that a cyano group in compounds similar to 2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile acts as an effective leaving group in reactions with carbanions. This suggests potential applications in organic synthesis where such reactivity could be exploited (Ohba, Konno, & Yamanaka, 1991).

Colorimetric Sensing of Fluoride Anions

Compounds with structures involving N-(cyano(naphthalen-1-yl)methyl)benzamide, which are structurally related, have been synthesized and found to exhibit significant color transitions in the presence of fluoride anions. This suggests potential applications in the development of colorimetric sensors for detecting specific ions (Younes et al., 2020).

Organic Solar Cells

Derivatives of benzotriazole, like 2-(2-butyloctyl)-4,7-di(thiophen-2-yl)-2H-benzotriazole-5,6-dicarbonitrile, have been used in the development of organic solar cells. The presence of cyano substituents in these compounds enhances their electron-accepting capabilities, indicating potential use in photovoltaic applications (Casey et al., 2017).

Coordination Polymers

Research on coordination polymers involving 1,2,4-triazole derivatives has shown the utility of these compounds in the construction of metal-organic frameworks. Such compounds, including 1,4-bis((1H-1,2,4-triazol-1-yl)methyl)benzene, have been used to synthesize various Cu(II) and Cd(II) coordination polymers, which have potential applications in materials science (Yang et al., 2013).

Synthesis of Complex Molecules

The reactivity of cyanomethyl derivatives of aza-aromatic compounds, such as 2- and 4-cyanomethylpyridine and 3-cyanomethyl-1,2,4-triazole, has been explored. These compounds demonstrate the potential for synthesis of complex molecules, as they readily lose the cyano group under certain conditions, offering a method for constructing diverse molecular structures (Plas & Jongejan, 1972).

Pharmaceutical Interest

Derivatives of 1,2,4-triazole have been studied for their potential pharmaceutical applications. For example, the reactivity of 1-triazolyl- and 1-imidazolyl-substituted methylene groups in pyridine rings toward alkyl halides indicates possible uses in the synthesis of pharmaceuticals (Zhu, Cai, Hao, & Zhou, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[cyano(1,2,4-triazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5/c12-5-9-3-1-2-4-10(9)11(6-13)16-8-14-7-15-16/h1-4,7-8,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRJBHQEZZCYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(C#N)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine](/img/structure/B3036848.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3036850.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(5-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B3036853.png)

![4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether](/img/structure/B3036857.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methylbenzenecarboxylate](/img/structure/B3036858.png)

![4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B3036859.png)

![5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036861.png)

![4-{[3,5-bis(trifluoromethyl)anilino]methylene}-2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036862.png)

![2,4-difluoro-N-[[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline](/img/structure/B3036864.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036865.png)

![2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole](/img/structure/B3036866.png)

![4-[5-[(2,6-Dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B3036867.png)